![molecular formula C11H16BrNS B1414931 N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine CAS No. 1040045-85-9](/img/structure/B1414931.png)
N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine
Overview
Description
“N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine” is a chemical compound with the molecular formula C11H16BrNS and a molecular weight of 274.22 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroanalytical methods such as NMR, HPLC, LC-MS, and UPLC . The exact structure is not provided in the search results, but it can be inferred from the molecular formula .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 274.22 g/mol. Other physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Molecular Structure and Coordination Chemistry
N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine and its derivatives have been explored in the context of coordination chemistry. For instance, research has focused on complexes involving cobalt(II) with related ligands exhibiting diverse coordination geometry and potential in polymerization processes. Specifically, complexes with distorted trigonal bipyramidal geometry involving the coordination of the nitrogen atom of the cyclohexylamine group with the Co(II) center have been synthesized, displaying high activity for methyl methacrylate (MMA) polymerization, yielding poly(methylmethacrylate) (PMMA) with notable molecular weight and polydispersity index characteristics (Choi et al., 2015).
Conformational Analysis
In another study, amines derived from this compound were analyzed to determine their conformations and relative configurations. The study provided insights into the structural intricacies of these compounds using techniques such as NMR spectroscopy (Montalvo-González et al., 2010).
Synthesis and Physicochemical Analysis
Various studies have focused on the synthesis, crystal structures, and physicochemical properties of compounds involving bromothiophene units similar to this compound. For instance, research on N,N′-bis(thiophenyl-2-methylene)hydrazine derivatives revealed their nonlinear optical properties and specific bromine interactions, contributing to the understanding of such systems in the broader field of material science (Ghazzali et al., 2007).
Catalysis and Polymerization
The compound's derivatives have also been investigated in the context of catalysis and polymerization. Zinc(II) and cadmium(II) complexes containing cyclohexylamine-based ligands have demonstrated catalytic activity, particularly in the polymerization of MMA. These studies shed light on the potential utility of these complexes in industrial applications (Choi et al., 2015).
Safety and Hazards
The specific safety and hazard information for “N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine” is not provided in the search results. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) provided by the chemical supplier or to consult with a chemical safety expert .
properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNS/c12-9-6-11(14-8-9)7-13-10-4-2-1-3-5-10/h6,8,10,13H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRJGRNEKJQNNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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